6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic properties . The presence of an ethoxy group at the 6th position and an amine group at the 1st position of the tetrahydrocarbazole ring system makes this compound particularly interesting for various scientific research applications.
Mechanism of Action
Target of Action
Related compounds, such as tetrahydrocarbazole derivatives, have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It’s known that the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Related compounds have been associated with a broad spectrum of biological activity, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reaction of similar compounds can depend on various factors, including the nature of the selected oxidant, solvents, and the concentration of reactants .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized tetrahydrocarbazoles . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Additionally, its hypoglycemic and hypolipidemic activities make it a candidate for research in metabolic disorders . In the industry, it can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other similar compounds such as 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine . These compounds share the tetrahydrocarbazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of an ethoxy group in this compound may confer unique properties compared to its methoxy and chloro analogs .
Properties
IUPAC Name |
6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJPBAZGLXHKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CCCC3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.